3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde
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Overview
Description
3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 3-position, a methyl group at the 8-position, and an aldehyde group at the 2-position of the imidazo[1,2-a]pyridine ring system. It is a valuable scaffold in organic synthesis and pharmaceutical chemistry due to its unique structural features and reactivity .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which it belongs, are known to interact with various biological targets due to their heterocyclic scaffold .
Mode of Action
Imidazo[1,2-a]pyridines can undergo various radical reactions for direct functionalization, including transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions can lead to changes in the compound’s structure and its interaction with biological targets.
Biochemical Pathways
The functionalization of imidazo[1,2-a]pyridines can impact various biochemical pathways due to the structural changes they undergo .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with α-bromoacetophenone, followed by cyclization and subsequent formylation. The reaction conditions typically involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize waste and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid.
Reduction: 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-methanol.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
3-Bromo-8-methylimidazo[1,2-a]pyridine: Lacks the aldehyde group, which may result in different reactivity and biological activity.
8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde: Lacks the bromine atom, which may affect its ability to undergo substitution reactions.
3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde: Lacks the methyl group, which may influence its steric and electronic properties.
Uniqueness
3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde is unique due to the presence of all three functional groups (bromine, methyl, and aldehyde) on the imidazo[1,2-a]pyridine ring system. This combination of functional groups provides a versatile platform for further chemical modifications and enhances its potential for diverse applications in research and industry .
Properties
IUPAC Name |
3-bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6-3-2-4-12-8(10)7(5-13)11-9(6)12/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRQJKLYBMQRHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724476 |
Source
|
Record name | 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00724476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175878-06-5 |
Source
|
Record name | 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00724476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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